molecular formula C49H100O25 B8005007 m-PEG24-alcohol

m-PEG24-alcohol

Cat. No.: B8005007
M. Wt: 1089.3 g/mol
InChI Key: ZPFISRZFZGAZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be carried out under controlled conditions to achieve the desired molecular weight and purity . The reaction conditions often include the use of catalysts such as potassium hydroxide and temperature control to ensure the polymerization proceeds efficiently .

Industrial Production Methods

Industrial production of m-PEG24-alcohol follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and stringent quality control measures to ensure consistency and purity. The final product is often purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

m-PEG24-alcohol primarily undergoes substitution reactions due to the presence of the hydroxyl group. This group can be replaced with various functional groups to create derivatives suitable for different applications .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include alkyl halides, acyl chlorides, and isocyanates. These reactions are typically carried out under mild conditions, often at room temperature, to prevent degradation of the PEG chain .

Major Products

The major products formed from these reactions include PEG derivatives with different functional groups, such as esters, ethers, and carbamates. These derivatives are used in various applications, including drug delivery and bioconjugation .

Mechanism of Action

m-PEG24-alcohol functions as a linker in PROTACs, facilitating the formation of a complex between an E3 ubiquitin ligase and a target protein. This complex promotes the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG chain enhances the solubility and stability of the PROTAC molecule, improving its efficacy .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H100O25/c1-51-4-5-53-8-9-55-12-13-57-16-17-59-20-21-61-24-25-63-28-29-65-32-33-67-36-37-69-40-41-71-44-45-73-48-49-74-47-46-72-43-42-70-39-38-68-35-34-66-31-30-64-27-26-62-23-22-60-19-18-58-15-14-56-11-10-54-7-6-52-3-2-50/h50H,2-49H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFISRZFZGAZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H100O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1089.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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